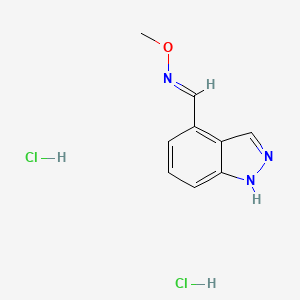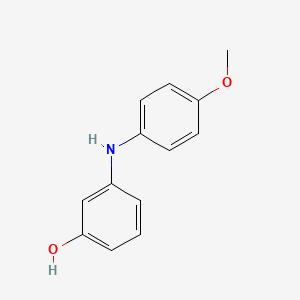
3-(4-Methoxyanilino)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyanilino)phenol is an organic compound that belongs to the class of phenols and anilines It is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring, along with an aniline group (-NH2) and a hydroxyl group (-OH)
准备方法
Synthetic Routes and Reaction Conditions
3-(4-Methoxyanilino)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a methoxy group. The reaction typically requires a strong base and high temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For example, palladium-catalyzed amination reactions can be employed to synthesize anilines from aryl halides . Additionally, the use of diazonium salts and subsequent hydrolysis can be a viable method for large-scale production .
化学反应分析
Types of Reactions
3-(4-Methoxyanilino)phenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, are common for phenolic compounds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used.
科学研究应用
3-(4-Methoxyanilino)phenol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-(4-Methoxyanilino)phenol involves its interaction with various molecular targets:
相似化合物的比较
Similar Compounds
2-Methoxyphenol:
4-Methoxyphenol: Known for its use in the production of antioxidants and UV absorbers.
2-Methoxy-5-(phenylamino)methyl)phenol:
Uniqueness
3-(4-Methoxyanilino)phenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers and other phenolic compounds .
属性
CAS 编号 |
58273-38-4 |
|---|---|
分子式 |
C13H13NO2 |
分子量 |
215.25 g/mol |
IUPAC 名称 |
3-(4-methoxyanilino)phenol |
InChI |
InChI=1S/C13H13NO2/c1-16-13-7-5-10(6-8-13)14-11-3-2-4-12(15)9-11/h2-9,14-15H,1H3 |
InChI 键 |
QURGRYZJKCDXKY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)NC2=CC(=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


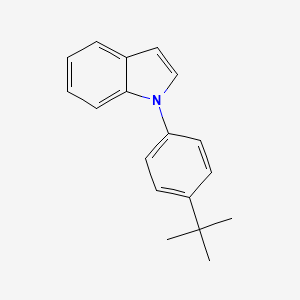

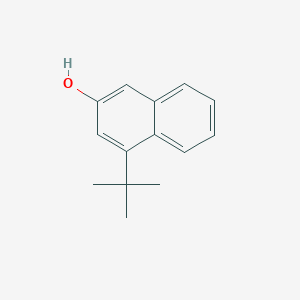
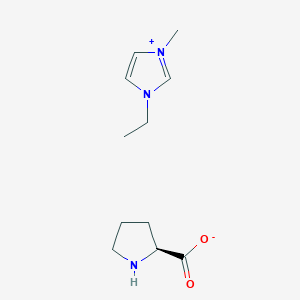
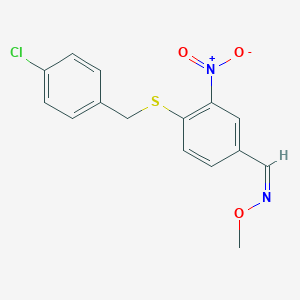
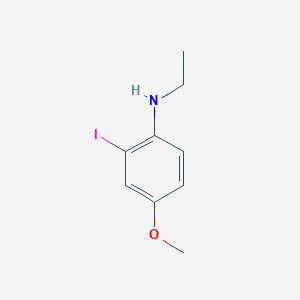
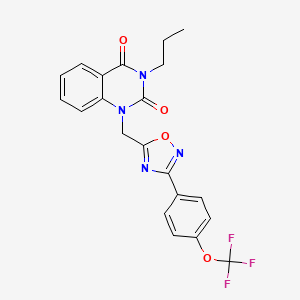


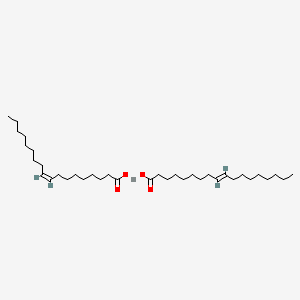
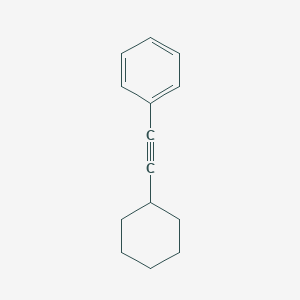
![(2S)-4-methyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]pentanoic acid](/img/structure/B14117519.png)
![N'-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B14117523.png)
